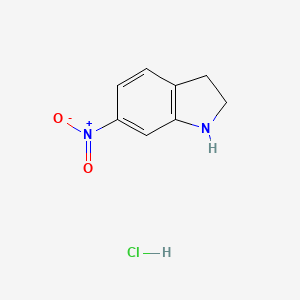

6-Nitroindoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c11-10(12)7-2-1-6-3-4-9-8(6)5-7;/h1-2,5,9H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFNYJDQZRSLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696292 | |

| Record name | 6-Nitro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-53-8 | |

| Record name | 1H-Indole, 2,3-dihydro-6-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectories and Milestones in Indoline Chemistry Research

The story of indoline (B122111) is intrinsically linked to that of its aromatic counterpart, indole (B1671886). The journey began in the 19th century with the study of the dye indigo. wikipedia.org In a landmark achievement in 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust, and by 1869, he had proposed its chemical structure. wikipedia.orgbiocrates.comwikipedia.org This foundational work paved the way for further exploration of related heterocyclic systems.

A pivotal moment in the field was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgcreative-proteomics.compcbiochemres.com This method, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, became a cornerstone for producing a wide array of substituted indoles and remains a fundamental strategy in organic synthesis. creative-proteomics.compcbiochemres.com

Interest in the indole and indoline framework intensified in the 1930s with the discovery that this structural motif is present in numerous vital alkaloids, such as tryptophan and auxins. wikipedia.orgpcbiochemres.com Over the 20th century, research expanded dramatically, revealing the indole scaffold in countless natural products and pharmaceuticals. biocrates.comcreative-proteomics.com The development of methods to synthesize the reduced form, indoline, often involved the reduction of indole derivatives. nih.gov More recent advancements in synthetic methodology have introduced sophisticated techniques like transition-metal-catalyzed C-H activation and intramolecular cyclizations, offering more efficient and elegant pathways to construct indoline and its derivatives. researchgate.net

Structural Significance of Nitrated Indoline Systems in Advanced Organic Chemistry

The introduction of a nitro (NO₂) group onto the indoline (B122111) ring, as seen in 6-nitroindoline (B33760), imparts significant chemical properties and opens up diverse synthetic possibilities. The nitro group is strongly electron-withdrawing, which profoundly influences the electron density and reactivity of the entire heterocyclic system. ontosight.aiontosight.ai This electronic modification is crucial for several applications in advanced organic chemistry.

Firstly, nitroindolines are highly valuable as synthetic intermediates. ontosight.aiontosight.ai The nitro group can be readily reduced to an amino group (NH₂), which then serves as a versatile handle for further chemical transformations. This allows for the construction of more complex molecules, making nitroindolines key building blocks in the synthesis of pharmaceuticals and other bioactive compounds. ontosight.aiontosight.ai Indeed, various derivatives have been explored for a range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.aiontosight.ai

Secondly, the chromophoric nature of the nitro group means that nitroindoline (B8506331) derivatives are utilized in the production of dyes and pigments. ontosight.ai Furthermore, specific isomers, such as N-acyl-7-nitroindolines, have been developed as photolabile "caged" compounds. These molecules can be cleaved with light to release other molecules, like neuroactive amino acids, in a controlled manner, providing powerful tools for studying biological processes with high temporal and spatial resolution. core.ac.uk The position of the nitro group is critical, as different isomers (e.g., 5-nitro, 6-nitro, or 7-nitro) can exhibit distinct reactivities and biological effects, making the study of these systems a rich area for structure-activity relationship (SAR) investigations. ontosight.ai

Articulation of Key Research Questions and Objectives for 6 Nitroindoline Hydrochloride Investigations

Methodologies for Indoline Core Formation and Functionalization

The construction and selective modification of the indoline scaffold are paramount to accessing a diverse range of 6-nitroindoline derivatives. This section details key methodologies, including regioselective nitration, asymmetric synthesis, and controlled substitution.

Regioselective Nitration Protocols for Indoline Scaffolds

The direct nitration of the indoline ring system requires precise control to achieve the desired regioselectivity, with the 6-position being a key target. Traditional nitration methods often lead to a mixture of isomers. However, modern protocols have been developed to enhance selectivity.

One effective method for the regioselective C5 nitration of N-protected indolines utilizes ferric nitrate (B79036) as the nitrating agent under mild conditions. tandfonline.comfigshare.comtandfonline.com This approach offers good to excellent yields and accommodates a wide range of N-protecting groups. tandfonline.com While this method predominantly yields the 5-nitro isomer, it demonstrates the principle of achieving regioselectivity through the choice of nitrating agent and protecting groups.

For achieving substitution at other positions, the directing effect of existing substituents is crucial. For instance, indolines with a substituent at the C5-position can be nitrated at the C7-position. tandfonline.com Another approach involves the use of tert-butyl nitrite (B80452) (TBN) for mono-nitration of indolines at either the C5 or C7 positions with high regioselectivity. researchgate.net The choice of solvent and reaction temperature are critical parameters in directing the nitration to the desired position. researchgate.net

Nitration of dihydro-indole rings can be achieved using a mixture of sulfuric acid and fuming nitric acid at low temperatures, typically around 0°C, to yield the 6-nitro derivative. google.com This method is often employed in multi-step syntheses of substituted indolines. google.com

Table 1: Comparison of Reagents for Regioselective Nitration of Indolines

| Nitrating Agent | Position of Nitration | Key Features | Reference |

|---|---|---|---|

| Ferric Nitrate | C5 | Mild conditions, good for N-protected indolines. | tandfonline.comfigshare.comtandfonline.com |

| tert-Butyl Nitrite (TBN) | C5 or C7 | High regioselectivity, influenced by solvent and temperature. | researchgate.net |

| H₂SO₄ / fuming HNO₃ | C6 | Effective for dihydro-indoles, requires low temperatures. | google.com |

| Nitronium tetrafluoroborate (B81430) / SnCl₄ | C5 (major), C6, C7 | Used for indoles with electron-withdrawing groups. | semanticscholar.org |

Asymmetric Synthesis Approaches for Enantiomerically Enriched Nitroindoline (B8506331) Systems

The synthesis of enantiomerically pure nitroindoline derivatives is of significant interest for applications in medicinal chemistry, where stereochemistry often dictates biological activity. uwindsor.ca Asymmetric synthesis aims to convert an achiral unit into a chiral one, resulting in an unequal formation of stereoisomers. uwindsor.ca

One strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, dipeptided phosphonium (B103445) salt catalysis has been employed in the regio- and stereoselective cascade reactions of β,γ-unsaturated ketones with 2-nitroindole. researchgate.net While this example focuses on 2-nitroindole, the principle of using chiral catalysts is broadly applicable.

Another approach is the use of chiral auxiliaries or starting from a chiral pool. For instance, (S)-6-nitroindoline-2-carboxylic acid has been synthesized with high enantiomeric excess from L-phenylalanine, a readily available chiral starting material. researchgate.net This synthesis involves nitration, bromination, and intramolecular cyclization steps. researchgate.net

Phase-transfer catalysis using cinchona alkaloid-based catalysts has been successfully applied to the asymmetric aza-Michael addition of nitroindoles to α,β-unsaturated carbonyl compounds, affording products with good enantioselectivities. mdpi.com

Controlled Synthesis of N-Substituted and Ring-Substituted Nitroindoline Derivatives

The functionalization of the indoline nitrogen and further substitution on the benzene (B151609) ring are crucial for creating a library of diverse 6-nitroindoline derivatives.

N-Substitution: N-alkylation of 6-nitroindoline can be achieved in a one-pot reaction using an alkyl halide and sodium hydride (NaH) as a base in dimethylformamide (DMF). researchgate.net This method allows for the concomitant alkylation and aromatization to N-alkyl-6-nitroindoles in good yields. researchgate.net The protection of the indoline nitrogen, often through acetylation, is a common strategy to control reactivity in subsequent steps like nitration. google.com For instance, 1-acetyl-6-nitro-3,3-dimethyl-2,3-dihydroindole is an intermediate in the synthesis of 6-aminoindoline derivatives. google.com

Ring Substitution: The introduction of substituents onto the benzene ring of the nitroindoline scaffold can be achieved through various methods. For example, the synthesis of 4- and 6-substituted nitroindoles can be accomplished via a Mąkosza reaction, which involves the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base. researchgate.net This reaction proceeds through an oxidative nucleophilic substitution of hydrogen. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations can be employed on suitably functionalized nitroindoline precursors to introduce a wide array of alkyl, aryl, hetaryl, and amino groups. acs.org

Precursor Design and Chemical Transformation Pathways

The efficient synthesis of this compound often relies on strategic precursor selection and well-defined chemical transformation pathways. This section explores the conversion from common heterocyclic precursors and the selective manipulation of the nitro group.

Conversion Strategies from Indole (B1671886) and Dihydro-Indole Precursors

From Indole: The direct conversion of indole to 6-nitroindole (B147325) is challenging due to the high reactivity of the indole nucleus, which can lead to polymerization or oxidation under harsh nitration conditions. semanticscholar.org However, indoles bearing electron-withdrawing groups are more stable. semanticscholar.org The nitration of indole itself often results in the formation of 3-nitroindole. rsc.orgacs.org Therefore, multi-step sequences are typically employed. One such strategy involves the reduction of the indole to an indoline, followed by nitration and subsequent dehydrogenation. researchgate.net For example, indoline-2-carboxylic acid can be nitrated to give 6-nitroindoline-2-carboxylic acid, which is then esterified and dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield methyl 6-nitroindole-2-carboxylate. researchgate.net

From Dihydro-Indole (Indoline): Indoline serves as a more stable precursor for the synthesis of 6-nitroindoline. The general strategy involves the nitration of the indoline ring, followed by any necessary functionalization. A patented process describes the nitration of a 2,3-dihydro-indole to form a 6-nitro-2,3-dihydro-indole, which can then be acylated and the nitro group converted to an amino group. google.com The reduction of a 3H-indole to a 2,3-dihydro-indole is a key step in this pathway. google.com

Table 2: Synthetic Pathways from Indole and Dihydro-Indole Precursors

| Precursor | Key Transformation Steps | Target Intermediate | Reference |

|---|

Selective Reductive Transformations of the Nitro Group

The nitro group in 6-nitroindoline is a versatile functional group that can be selectively reduced to various other functionalities, most commonly an amino group. This transformation is a key step in the synthesis of many biologically active molecules.

Standard catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for the reduction of the nitro group to an amine. tandfonline.comnih.gov This reaction is typically carried out under a hydrogen atmosphere in a solvent like ethanol or tetrahydrofuran (B95107) (THF). google.comtandfonline.com For example, 5-nitro-3-(2-dimethylaminoethyl)indole is smoothly reduced to the corresponding 5-amino derivative in quantitative yield using Pd/C and hydrogen gas. tandfonline.com Similarly, 1-(3,3-Dimethyl-6-nitroindoline-1-yl)ethanone can be hydrogenated to the 6-amino derivative using 5% Pd/C in THF at 60°C under hydrogen pressure. google.com

Flow chemistry offers a rapid and efficient alternative for hydrogenation. The H-Cube®, a continuous-flow microfluidic hydrogenation reactor, has been used for the reduction of nitroindoles. For instance, 5-nitroindole (B16589) was reduced to 5-aminoindole (B14826) in less than 10 minutes with quantitative yield using a 10% Pd/C catalyst. thalesnano.com

Selective partial reduction of nitroarenes to N-arylhydroxylamines can also be achieved using specific catalytic systems. Phosphine oxide-decorated ruthenium nanoparticles (RuNPs) have been shown to catalyze the reduction of nitroarenes to N-arylhydroxylamines with high selectivity. whiterose.ac.uk While the reduction of 5-nitroindole under these conditions was slow and led to the fully reduced 5-aminoindole, it highlights the potential for controlling the reduction outcome through catalyst design. whiterose.ac.uk

Optimization and Scalability of Synthetic Processes for Research Applications

The optimization of synthetic routes for 6-nitroindoline and its derivatives is crucial for ensuring efficiency, regioselectivity, and scalability in research settings. Key areas of focus include the strategic selection of solvents and reagents, and the application of advanced catalytic systems to control reaction outcomes and enable diverse functionalization of the indoline core.

The choice of solvent and reagents is paramount in the synthesis of nitroindoline scaffolds, directly influencing reaction yields, and particularly, the regioselectivity of the nitration process. Research has demonstrated that the solvent can dictate the position of electrophilic attack on the indole ring system.

A notable example is the nitration of Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester, an indole derivative. nih.gov The reaction's regioselectivity is controlled by the choice of solvent. nih.gov When the reaction is conducted in trifluoroacetic acid (TFA) at 0°C, the 6-nitro product is formed with 69% yield. nih.gov In contrast, using acetic anhydride (B1165640) as the solvent under similar conditions predominantly yields the 2-nitro derivative (67% yield), with only a minor amount of the 6-nitro product (14% yield). nih.gov This solvent-dependent selectivity is attributed to the nature of the electrophilic nitrating species in each medium. In TFA, the highly reactive nitronium ion is formed, leading to nitration on the benzene ring, whereas the less reactive acetyl nitrate is likely the electrophile in acetic anhydride, favoring attack on the more electron-rich pyrrole (B145914) ring. nih.gov

For the direct nitration of indoline precursors, the combination of reagents and temperature control is critical. The nitration of 3,3-dimethylindoline (B1314585) hydrochloride salt to produce 3,3-dimethyl-6-nitroindoline (B71290) is typically achieved using a mixture of sulfuric acid and nitric acid at controlled low temperatures (0-5°C) to minimize the formation of side products. google.com

Furthermore, the derivatization of the nitroindoline core is influenced by reagent selection. For instance, the N-1 position of 5-nitroindoline (B147364) can be acylated using reagents like 4-fluorobenzoyl chloride or di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the corresponding N-acyl derivatives in high yields of 91% and 88%, respectively. nih.govacs.org The use of triphosgene (B27547) allows for the in-situ generation of a carbamoyl (B1232498) chloride from 5-bromo-7-nitroindoline (B556508), which can then be reacted with various thiols in a one-pot sequence to produce S-thiocarbamates in high yields (>90%). nih.gov

Table 1: Influence of Solvents and Reagents on the Synthesis and Derivatization of Nitroindolines

| Substrate | Reagent(s) | Solvent | Conditions | Outcome | Reference |

| Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester | Nitric Acid | Trifluoroacetic Acid (TFA) | 0 °C, 1 hour | 6-nitro product (69% yield), 2-nitro product (4% yield) | nih.gov |

| Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester | Nitric Acid | Acetic Anhydride | 0 °C, 1 hour | 2-nitro product (67% yield), 6-nitro product (14% yield) | nih.gov |

| 3,3-dimethylindoline HCl salt | Nitric Acid, Sulfuric Acid | - | 20-25°C | 3,3-dimethyl-6-nitroindoline | google.com |

| 5-Nitroindoline | 4-fluorobenzoyl chloride | - | - | N-(4-fluorobenzoyl)-5-nitroindoline (91% yield) | nih.govacs.org |

| 5-Nitroindoline | Di-tert-butyl dicarbonate (Boc₂O) | - | - | N-Boc-5-nitroindoline (88% yield) | nih.govacs.org |

| 5-bromo-7-nitroindoline | Triphosgene, then various thiols | Dichloromethane (DCM) | Room Temp, 1 hour | 5-bromo-7-nitroindoline-S-thiocarbamates (>90% yield) | nih.gov |

Catalysis offers powerful tools for the selective functionalization of indoline and nitroindoline frameworks, enabling the synthesis of complex derivatives for research applications. Both transition-metal catalysis and organocatalysis have been successfully employed.

Transition-metal catalysts are effective for a range of transformations. For instance, the reduction of the nitro group to an amine is a common and crucial derivatization. This is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). Continuous flow hydrogenation has emerged as a scalable and efficient method for this transformation on various nitroindoline substrates. nih.govacs.orgbeilstein-journals.org Cobalt(III) catalysts have been utilized for the site-selective C-2 functionalization of indoles via C-H activation. acs.org In a study using N-pyrimidinyl-5-nitroindole, a Co(III)-catalyzed conjugate addition to maleimides proceeded in 91% yield, demonstrating high efficiency and regioselectivity even with an electron-withdrawing nitro group present on the scaffold. acs.org

Organocatalysis provides a complementary, metal-free approach. The position of the nitro group on the indole ring has been found to be critical for controlling enantioselectivity in certain organocatalytic reactions. mdpi.com In aza-Michael reactions between indoline derivatives and α,β-unsaturated ketones, quinine-derived thiourea (B124793) catalysts have proven effective. mdpi.com Another example is the trifluoroacetic acid (TFA)-promoted Petasis reaction of 5-nitroindoline with glyoxylic acid and a boronic acid, which serves as an efficient method for synthesizing indoline-derived glycines, achieving a 94% yield. mdpi.com This highlights the use of a strong acid as a catalyst to facilitate multicomponent reactions. mdpi.com

Table 2: Catalytic Methods for the Derivatization of Indoline and Nitroindoline Scaffolds

| Reaction Type | Substrate | Catalyst | Reagents / Conditions | Product / Derivatization | Yield / Selectivity | Reference |

| Nitro Group Reduction | Nitroindoles | 10% Pd/C | H₂ gas, continuous flow | Aminoindoles | 58-95% yield | nih.govacs.orgbeilstein-journals.org |

| Conjugate Addition (C-H Activation) | N-pyrimidinyl-5-nitroindole | [Cp*Co(CO)I₂] | Maleimide, AgOAc, TFE, 100 °C | C-2 functionalized indoline | 91% yield | acs.org |

| Aza-Michael Reaction | Indoline derivatives | Quinine-derived thiourea | α,β-unsaturated ketones, xylene, -20 °C | N-alkylated indoline adducts | - | mdpi.com |

| Petasis Reaction | 5-nitroindoline | Trifluoroacetic Acid (TFA) | Glyoxylic acid, boronic acid, Dichloromethane (DCM) | Indoline-derived glycine | 94% yield | mdpi.com |

Mechanistic Studies of Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 6-nitroindoline ring system is a balance between the electron-donating nature of the indoline nitrogen and the strong electron-withdrawing effect of the nitro group. This duality influences the outcomes of both nucleophilic and electrophilic substitution reactions.

While direct nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is not extensively documented, related systems like 1-methoxy-6-nitroindole provide significant insight. The presence of a strong electron-withdrawing group like the nitro group is crucial for activating the aromatic ring toward nucleophilic attack. clockss.orgd-nb.info In these systems, the nitro group facilitates the addition of nucleophiles, leading to the formation of a stabilized Meisenheimer complex, an intermediate that is key to SNAr reactions. d-nb.info

For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde show that it serves as a versatile substrate for nucleophilic substitution, yielding 2,3,6-trisubstituted indole derivatives in excellent yields. clockss.org Nucleophiles such as dimethyl malonate and the anion of 3-acetylpyridine (B27631) readily attack the indole ring, demonstrating the activating effect of the nitro group. clockss.org Although these examples are on an indole system, the principles are applicable to the indoline core, suggesting that 6-nitroindoline could undergo similar reactions, particularly after N-acylation or in the presence of a strong base that deprotonates the indoline nitrogen.

In electrophilic aromatic substitution (EAS), the outcome is governed by the directing effects of the substituents already present on the aromatic ring. masterorganicchemistry.com The 6-nitroindoline molecule presents a classic case of competing directing effects.

The Amino Group: The secondary amine of the indoline ring is a powerful activating group and is ortho-, para-directing. It donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions relative to the nitrogen. youtube.com In the case of 6-nitroindoline, this would direct incoming electrophiles to positions 5 and 7.

The Nitro Group: Conversely, the nitro group is a strong deactivating group and a meta-director. youtube.com It withdraws electron density from the ring, making electrophilic attack more difficult. It directs incoming electrophiles to the position meta to itself to avoid placing a positive charge on the carbon atom to which it is attached in the resonance forms of the arenium ion. youtube.com For 6-nitroindoline, this would direct electrophiles to positions 4 and 5.

| Substituent | Electronic Effect | Directing Influence | Preferred Positions on Indoline Ring |

| Amine (NH) | Activating, Electron-donating | ortho-, para- | 5, 7 |

| **Nitro (NO₂) ** | Deactivating, Electron-withdrawing | meta- | 4, 5 |

Oxidative and Reductive Transformation Pathways

The nitro group and the indoline ring are both susceptible to redox reactions, which are fundamental for the synthetic utility of this compound.

The reduction of the nitro group to an amino group is a synthetically vital transformation, converting the electron-withdrawing nitro group into an electron-donating amino group and opening up a wide range of further chemical modifications. nih.govmasterorganicchemistry.com This reduction is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov

Commonly, this transformation is achieved via catalytic hydrogenation. masterorganicchemistry.com

Mechanism: The reaction typically involves a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.com The substrate, 6-nitroindoline, is adsorbed onto the surface of the catalyst along with hydrogen gas. The catalyst facilitates the stepwise transfer of hydrogen atoms to the nitro group. The process is generally considered to proceed through the formation of a nitroso intermediate (–NO) followed by a hydroxylamine (B1172632) intermediate (–NHOH), which is then further reduced to the final amine (–NH₂). nih.gov

Other reducing agents can also be employed, such as metals in acidic media (e.g., Sn, Fe, or Zn in HCl) or sodium dithionite. masterorganicchemistry.comcdnsciencepub.com The choice of reagent can be crucial for achieving chemoselectivity in complex molecules. For example, catalytic reduction with platinum oxide has been used successfully to prepare aminoindoles from their nitro precursors. cdnsciencepub.com

| Catalyst/Reagent | Typical Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol, RT, H₂ atmosphere | 6-Aminoindoline |

| PtO₂ | H₂ atmosphere | 6-Aminoindoline cdnsciencepub.com |

| Sodium Dithionite | Aqueous base | 6-Aminoindoline cdnsciencepub.com |

| Iron/HCl | Acidic medium | 6-Aminoindoline masterorganicchemistry.com |

The conversion of the indoline ring to the corresponding indole is an oxidative aromatization process. This dehydrogenation is a key reaction as indole derivatives are prevalent in biologically active compounds.

Several methods exist for the dehydrogenation of indolines. researchgate.net

Palladium-based Reagents: Palladium on carbon (Pd/C) in a suitable solvent is a common reagent for this transformation. The mechanism involves the adsorption of the indoline onto the palladium surface and subsequent elimination of hydrogen to form the more thermodynamically stable aromatic indole ring. researchgate.net

Manganese Dioxide (MnO₂): Activated manganese dioxide is a widely used oxidizing agent for the conversion of indolines to indoles, particularly for substrates that might be sensitive to high temperatures or catalytic hydrogenation conditions. researchgate.net

Cytochrome P450 Enzymes: In biological systems, cytochrome P450 enzymes have been shown to catalyze the aromatization of indoline to indole through a novel dehydrogenation pathway. psu.eduresearchgate.net Studies with human liver microsomes have demonstrated that even substituted indolines, including 6-nitroindoline, can be oxidized to their respective indoles. psu.edu The enzymatic pathway is distinct from N-oxidation pathways and represents a direct dehydrogenation. psu.eduresearchgate.net

Photochemical Reactivity and Photolysis Mechanisms

Nitroindoline derivatives, particularly N-acyl-7-nitroindolines, are well-known for their photochemical reactivity. acs.orgnih.gov While the primary research focus has been on 7-nitroindolines for their use as "caged compounds" to release biologically active molecules upon photolysis, the underlying principles can be extended to other isomers like 6-nitroindoline. acs.orgnih.govresearchgate.net

The photoreactivity stems from the excitation of the nitroaromatic chromophore upon absorption of UV light. For N-acyl-7-nitroindolines, irradiation with near-UV light leads to an excited state that internally rearranges to form a reactive aci-nitro intermediate. nih.govresearchgate.net This intermediate can then react with nucleophiles, leading to the cleavage of the N-acyl bond and the release of a carboxylic acid, along with the formation of 7-nitrosoindoline. nih.gov

Although specific photolysis studies on this compound are not abundant, it is expected to exhibit photochemical properties due to the nitroaromatic system. The presence of the nitro group makes it a candidate for photoreduction or other light-induced transformations. The efficiency and pathway of such reactions would be influenced by the substitution pattern and the reaction medium. researchgate.net

Investigation of One-Photon and Two-Photon Absorption Processes

Nitroindoline derivatives are designed as photolabile protecting groups, which can be cleaved by light. This process can be initiated by the absorption of a single photon (one-photon absorption, OPA) or the simultaneous absorption of two photons (two-photon absorption, TPA). wikipedia.orgnih.gov TPA is a nonlinear optical process where a molecule is excited to a higher energy state by absorbing two photons, typically of a longer wavelength (and lower energy), at the same time. wikipedia.orgmdpi.com The probability of TPA is proportional to the square of the light intensity, allowing for precise spatial control of the reaction, a feature highly valuable in applications like 3D microfabrication and targeted uncaging in biological systems. wikipedia.orgresearchgate.net

Derivatives of nitroindoline have been specifically engineered to enhance their two-photon absorption cross-sections. researchgate.net For instance, 7-nitroindoline (B34716) derivatives have been successfully utilized for the "uncaging" of neuroactive amino acids through both one-photon and two-photon photolysis. acs.org Studies on 5-bromo-7-nitroindoline-S-ethylthiocarbamate demonstrated its capability to undergo photolysis upon both one-photon excitation at 350 nm and two-photon excitation at 710 nm. acs.org The efficiency of these processes is critical, and research has focused on designing o-nitrobenzyl-type structures, including nitroindolines, with red-shifted absorption spectra to improve their utility with near-UV or infrared light sources. nih.gov However, a common challenge is that as the one-photon absorption wavelength increases, the quantum yield of uncaging tends to decrease. nih.gov

Table 1: Excitation parameters for a halogenated nitroindoline derivative. acs.org

Identification and Characterization of Transient Photochemically Generated Intermediates

Upon photoexcitation, nitroindoline derivatives undergo a series of transformations involving short-lived, transient intermediates. For N-acyl-7-nitroindolines, the process is initiated by the formation of an excited triplet state (T1). nih.govnih.gov This excited state facilitates the transfer of the acyl group from the indoline nitrogen to one of the oxygen atoms of the nitro group. nih.gov This rearrangement results in the formation of a critical transient intermediate known as a nitronic anhydride. nih.govresearchgate.net

This key intermediate has been detected using nanosecond laser flash photolysis. In studies of 1-acyl-7-nitroindolines in a completely aqueous environment, a transient species with a maximum absorption (λmax) at 450 nm was observed within the 20-nanosecond laser pulse, which was assigned to the nitronic anhydride intermediate. nih.govresearchgate.net The decay of this intermediate is rapid, with an observed rate constant (k_obs) of 5 x 10⁶ s⁻¹ in water, leading to the release of the carboxylic acid and the formation of a nitroso-3H-indole. nih.govresearchgate.net

Table 2: Characteristics of the transient nitronic anhydride intermediate. nih.govresearchgate.net

Solvent-Dependent Modulations of Photoreaction Pathways

The surrounding solvent environment plays a critical role in directing the reaction pathways of the photogenerated intermediates of nitroindolines. nih.govbris.ac.uk The choice of solvent can modify the energies of electronic states and influence the competition between different relaxation pathways. nih.govbris.ac.uk

For the nitronic anhydride intermediate formed from 1-acyl-7-nitroindolines, two distinct, competing reaction pathways have been identified, and the preferred route is highly dependent on the water content of the solvent. nih.govresearchgate.net

In solutions with high water content: The predominant pathway involves a cleavage reaction that results in an intramolecular redox reaction. This path yields the released carboxylic acid and 7-nitrosoindole (which is formed after the tautomerization of an initial nitroso-3H-indole intermediate). nih.govresearchgate.net

In solutions with low water content (e.g., in acetonitrile (B52724) with minimal water): The primary mechanism shifts to a standard addition-elimination reaction. Here, a water molecule acts as a nucleophile, attacking the acyl group of the nitronic anhydride. This pathway releases the carboxylic acid and regenerates the starting 7-nitroindoline. nih.govresearchgate.net

Studies on the T1 state of 6-nitroindole also highlight solvent effects. In protic solvents like alcohols, the molecule can dissociate at the -NH group and form hydrogen-bonded complexes with the nitro group, influencing its reactivity. nih.gov The polarity of the solvent has also been shown to affect photoreaction rates in related nitro-polycyclic aromatic hydrocarbons, with faster degradation often observed in less polar solvents. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Nitroindoline Substrates (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide. wikipedia.orglibretexts.org While typically employing aryl halides, recent advancements have demonstrated that the nitro group in nitroarenes can also function as the leaving group, making them suitable electrophilic partners in this type of cross-coupling. mdpi.com This is particularly advantageous as it can reduce the number of synthetic steps, since many aryl halides are prepared from the corresponding nitroarenes. mdpi.com

For this reaction to occur with a nitroindoline, a halogenated substrate is required. Compounds such as 5-bromo-7-nitroindoline are viable substrates for such transformations. acs.org The general mechanism of the Suzuki reaction involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated nitroindoline, forming a palladium(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

The use of bulky biarylphosphine ligands is often required to facilitate the coupling of nitroarenes. mdpi.com The site-selectivity of the reaction on polyhalogenated substrates is influenced by both the steric and electronic properties of the halogenated positions. rsc.org This methodology allows for the synthesis of functionalized indoline derivatives, such as styrenes and substituted biphenyls, which are of significant interest in medicinal chemistry and materials science. wikipedia.org

Table 3: General scheme for Suzuki-Miyaura coupling involving a halogenated nitroindoline. wikipedia.orglibretexts.org

Alkylation and Acylation Reactions on the Indoline Nitrogen and Ring Positions

The indoline nucleus, particularly the nitrogen atom, is susceptible to electrophilic attack, allowing for alkylation and acylation reactions. These reactions are fundamental for modifying the structure and properties of the 6-nitroindoline core. nih.govacademie-sciences.fr

Acylation: The reaction of an indoline with an acyl halide or anhydride, typically in the presence of a base, results in the formation of an N-acylindoline. libretexts.org This reaction is central to the synthesis of many photolabile "caged" compounds, where 1-acyl-7-nitroindolines are prepared to protect and later release carboxylic acids. nih.govresearchgate.net The Friedel-Crafts acylation mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring or, in this case, the indoline nitrogen. masterorganicchemistry.com

Alkylation: The indoline nitrogen can be alkylated using alkyl halides. libretexts.org Research has shown the successful alkylation of related structures, such as 3-acetyl-1-hydroxy-6-nitroindole. academie-sciences.fr The Friedel-Crafts alkylation, which typically involves an alkyl halide and a Lewis acid catalyst, is a common method for adding alkyl groups to aromatic rings. masterorganicchemistry.comlibretexts.org However, for N-alkylation of amines like indoline, the reaction often proceeds via a direct nucleophilic substitution (Sₙ2) mechanism where the nitrogen atom attacks the alkyl halide. libretexts.org Using an enamine intermediate is another strategy for α-alkylation on the ring, offering advantages such as neutral reaction conditions and prevention of over-alkylation. libretexts.org These reactions are subject to certain limitations, including potential carbocation rearrangements in classical Friedel-Crafts alkylation and the deactivating effect of the nitro group on Friedel-Crafts reactions on the benzene ring itself. libretexts.org

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 6-Nitroindoline (B33760), ¹H NMR spectroscopy provides precise information about the chemical environment of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the indoline (B122111) ring system.

The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring, with the electron-withdrawing nitro group significantly influencing their chemical shifts, generally moving them downfield. The protons on the saturated five-membered ring (at positions 2 and 3) appear as triplets, characteristic of an ethyl fragment within a constrained ring. The proton attached to the nitrogen atom (N-H) would typically appear as a broad singlet. Although specific peak assignments require detailed spectral analysis, a representative table of expected proton signals can be constructed based on the known structure of 6-Nitroindoline.

Table 1: Predicted ¹H NMR Spectral Data for 6-Nitroindoline This table is illustrative, based on the general structure. Actual chemical shifts (ppm) can vary with solvent and concentration.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-7 | ~7.5 - 7.8 | d (doublet) | 1H |

| H-5 | ~7.9 - 8.1 | dd (doublet of doublets) | 1H |

| H-4 | ~6.8 - 7.0 | d (doublet) | 1H |

| N-H | Variable (broad) | s (singlet) | 1H |

| H-2 (CH₂) | ~3.6 - 3.8 | t (triplet) | 2H |

| H-3 (CH₂) | ~3.1 - 3.3 | t (triplet) | 2H |

Beyond static structural confirmation, NMR is a powerful technique for real-time reaction monitoring. rsc.org By acquiring a series of NMR spectra at regular time intervals during a chemical reaction involving 6-Nitroindoline hydrochloride, researchers can track the consumption of reactants and the formation of products. The integration of characteristic peaks corresponding to specific protons in the starting material and the product allows for the quantitative determination of their relative concentrations over time. This data is invaluable for determining reaction kinetics, identifying transient intermediates, and optimizing reaction conditions for improved yield and selectivity. rsc.org

Utilization of Ultraviolet-Visible (UV-Vis) Spectrophotometry for Kinetic and Photochemical Analyses

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for studying compounds containing chromophores—parts of a molecule that absorb light in the UV or visible regions. The this compound structure contains a nitroaromatic system, which acts as a strong chromophore, making it an ideal candidate for UV-Vis analysis.

A UV-Vis spectrum of this compound would exhibit characteristic absorption maxima (λmax) corresponding to electronic transitions within the molecule, such as π-π* and n-π* transitions. researchgate.net This spectral signature can be used for quantitative analysis based on the Beer-Lambert law, which relates absorbance to concentration.

In kinetic analyses, UV-Vis spectrophotometry allows for the continuous monitoring of a reaction's progress. chemicalbook.com If a reaction involving this compound leads to a change in the chromophore system (e.g., reduction of the nitro group), there will be a corresponding shift in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. youtube.com For instance, the disappearance of the reactant's λmax or the appearance of a product's λmax can be plotted against time to calculate the reaction rate constant. chemicalbook.com

This technique is also central to photochemical analyses. The interaction of UV or visible light with this compound can induce photochemical reactions. UV-Vis spectrophotometry can be used to quantify the photochemical quantum yield—a measure of the efficiency of a photochemical process—by measuring the rate of change in the concentration of the reactant upon irradiation with light of a specific wavelength and intensity.

Mass Spectrometry in the Identification of Reaction Products and Byproducts

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. For 6-Nitroindoline, with a molecular formula of C₈H₈N₂O₂, the exact mass is 164.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 164, confirming the molecular weight of the neutral molecule. libretexts.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. For 6-Nitroindoline, characteristic fragmentation pathways for nitroaromatic compounds would be expected. tsijournals.com This includes the loss of the nitro group (NO₂, 46 Da) or parts of it, such as NO (30 Da) or O (16 Da). The analysis of these fragments helps to confirm the structure of the parent molecule and to identify unknown products and byproducts in a reaction mixture. nih.govptfarm.pl

Table 2: Representative Mass Spectrometry Data for 6-Nitroindoline Data is illustrative of common fragments and their mass-to-charge ratio (m/z).

| m/z | Proposed Fragment Identity | Significance |

| 164 | [C₈H₈N₂O₂]⁺ (M⁺) | Molecular Ion Peak |

| 118 | [M - NO₂]⁺ | Loss of the nitro group |

| 117 | [M - NO₂ - H]⁺ | Loss of nitro group and a hydrogen atom |

| 91 | [C₇H₇]⁺ or [C₆H₅N]⁺ | Aromatic fragments (e.g., tropylium (B1234903) ion) |

| 89 | [C₇H₅]⁺ or [C₆H₃N]⁺ | Further fragmentation of aromatic core |

In the context of chemical research, MS is crucial for analyzing the complex mixtures that result from chemical reactions. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) separate the components of a mixture before they are analyzed by the mass spectrometer. This allows for the identification of the main product, unreacted starting materials, and any minor byproducts, providing a complete picture of the reaction's outcome. researchgate.net

Chromatographic Techniques for Purity Assessment and Stereochemical Analysis (e.g., Chiral HPLC)

Chromatographic techniques are essential for separating the components of a mixture and are widely used for purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of chemical compounds like this compound. ijsred.com In a typical Reverse-Phase HPLC (RP-HPLC) method, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a nonpolar stationary phase, and a polar mobile phase is used to elute the components. nih.gov

A detector, often a UV-Vis detector set to a wavelength where the compound absorbs strongly, monitors the column effluent. The output is a chromatogram, which shows peaks corresponding to the different components of the sample. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity, often expressed as a percentage. The presence of other peaks indicates impurities, which can be collected for further identification.

The prompt also specifies stereochemical analysis using techniques like Chiral HPLC. It is important to note that 6-Nitroindoline is an achiral molecule as it does not possess a stereogenic center and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral HPLC would not be used to resolve different forms of the compound itself. However, chiral chromatography is a critical technique in scenarios where this compound might be used as a starting material or reagent in the synthesis of a new chiral molecule. In such cases, the final product might be a racemic mixture (a 50:50 mixture of two enantiomers), and chiral HPLC would be the method of choice to separate and quantify these enantiomers.

Theoretical and Computational Investigations of 6 Nitroindoline Hydrochloride

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling is fundamental to understanding the electronic distribution and inherent reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties. The electron-withdrawing nature of the nitro group at the 6-position significantly influences the electronic properties and reactivity of the indoline (B122111) ring system. This effect generally deactivates the benzene (B151609) portion of the molecule towards electrophilic substitution while potentially facilitating nucleophilic aromatic substitution reactions .

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of many-body systems . DFT calculations are pivotal in determining the geometry, energy, and electronic properties of molecules in their ground state. For 6-nitroindoline (B33760), DFT would be used to optimize the molecular geometry, calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and map the electron density distribution.

To investigate the excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule. These calculations are crucial for understanding the photophysical properties of the compound nih.gov. For instance, in studies of related nitroaromatic compounds, TD-DFT has been used to determine the nature of emitting excited states and their corresponding energies (T1 → S0) nih.gov.

Table 1: Key DFT/TD-DFT Calculation Outputs for a Molecule like 6-Nitroindoline

| Parameter | Description | Relevance |

| Ground State Energy | The total electronic energy of the molecule in its most stable form. | Provides a baseline for calculating reaction energies and activation barriers. |

| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest energy. | Represents the most probable structure of the molecule. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The HOMO-LUMO gap is indicative of the molecule's kinetic stability and the energy required for electronic excitation. |

| Electron Density | The spatial distribution of electrons in the molecule. | Reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). |

| Excitation Energies | Energies required to promote an electron from a lower to a higher energy orbital. | Correlate with the wavelengths of maximum absorption (λmax) in an electronic spectrum. |

| Oscillator Strengths | The theoretical intensity of an electronic transition. | Helps in predicting the strength of absorption bands in a UV-Vis spectrum. |

The 6-nitroindoline structure constitutes a "push-pull" system, where the indoline ring can act as an electron donor (the "push") and the nitro group is a strong electron acceptor (the "pull"). Upon photoexcitation, an intramolecular charge transfer (ICT) can occur, where electron density moves from the indoline moiety to the nitro group. This phenomenon is common in nitroaromatic compounds and significantly influences their photochemistry and photophysics rsc.org.

TD-DFT calculations are instrumental in characterizing these charge transfer transitions. By analyzing the molecular orbitals involved in a particular electronic excitation, one can determine the extent of charge redistribution. For example, if the HOMO is localized on the indoline ring and the LUMO is localized on the nitro group, the HOMO→LUMO transition will have a strong charge-transfer character acs.org. In related nitroindoline (B8506331) systems, the presence of a strong electron-donating group has been shown to result in a low-lying charge transfer state that can quench the typical photochemical reactivity of the nitro group rsc.org. The emission spectra of related systems featuring broad, unstructured bands are often characteristic of transitions with high charge-transfer character acs.org.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For 6-nitroindoline, this can involve modeling reactions such as its synthesis, dehydrogenation, or photochemical reactions.

DFT calculations can be used to locate the transition state structures for proposed reaction steps. The energy of this transition state, relative to the reactants, determines the activation energy and thus the rate of the reaction. For example, in the photocatalytic aerobic dehydrogenation of indolines, 6-nitroindoline showed low reactivity (20% conversion to the indole) nih.govacs.org. This was attributed to the strong electron-withdrawing ability of the nitro group, which allows for a competing photoinduced electron donation from the triplet excited state of the photosensitizer, effectively inhibiting the desired dehydrogenation pathway nih.govacs.org. Similarly, DFT calculations have been employed in studies of palladium-catalyzed reactions to discern between different possible mechanistic pathways, such as determining whether cyclization occurs before or after a C-N bond cleavage step by comparing the activation barriers of each path uchicago.edu.

Prediction of Spectroscopic Properties and Photophysical Behavior

Theoretical methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization.

UV-Vis Spectra : As mentioned, TD-DFT is used to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum nih.gov.

NMR Spectra : The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated by computing the magnetic shielding tensors for each nucleus. Experimental data has reported an Oxygen-17 NMR chemical shift of 572 ppm for 6-nitroindoline researchgate.net.

Vibrational Spectra : DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra.

The photophysical behavior, such as fluorescence or phosphorescence, is governed by the nature of the excited states. TD-DFT can help predict whether an excited state is likely to decay radiatively (emitting light) or non-radiatively (releasing heat). In many nitroaromatic compounds, an efficient intersystem crossing from the initial singlet excited state (S1) to a triplet state (T1) occurs, which then governs the subsequent photochemistry .

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of a molecule over time, often in a biological environment or solution. MD simulations use classical mechanics to model the movements of atoms and molecules.

A notable application involving the 6-nitroindoline moiety comes from a study identifying small molecule modulators for the SARS-CoV-2 spike protein acs.orgnih.gov. In this work, a compound containing 6-nitroindoline (SPC-14) was investigated. MD simulations and cryo-electron microscopy revealed how the 6-nitroindoline moiety interacts with the protein's binding pocket acs.orgnih.gov.

The simulations showed that the 6-nitroindoline moiety is positioned deep within a highly hydrophobic pocket of the protein acs.orgnih.gov. The primary interactions stabilizing its binding were identified as:

Hydrophobic Interactions : These interactions dominate the binding of the 6-nitroindoline moiety within the pocket acs.orgnih.gov.

π–π Stacking : A specific π–π stacking interaction was observed between the electron-deficient aromatic ring of the nitro group of 6-nitroindoline and the aromatic ring of a phenylalanine residue (F338) in the protein acs.orgnih.gov.

These simulations demonstrate the importance of the 6-nitroindoline scaffold in molecular recognition, where its size, shape, and electronic properties dictate its preferred conformations and interactions with a binding partner acs.orgnih.gov.

Table 2: Intermolecular Interactions of the 6-Nitroindoline Moiety in a Protein Binding Pocket (Example from SPC-14)

| Interaction Type | Description | Key Moieties Involved | Reference |

| Hydrophobic | Favorable interactions between nonpolar groups, driven by the exclusion of water. | The entire 6-nitroindoline ring system with hydrophobic amino acid residues. | acs.orgnih.gov |

| π–π Stacking | Non-covalent interaction between aromatic rings. | The nitro-substituted benzene ring of 6-nitroindoline and the phenyl ring of Phenylalanine. | acs.orgnih.gov |

Research Applications of 6 Nitroindoline Hydrochloride in Chemical and Biomedical Sciences

Applications as a Versatile Synthetic Building Block in Complex Molecule Construction

The chemical architecture of 6-nitroindoline (B33760) hydrochloride makes it an ideal precursor in organic synthesis. chemimpex.com The nitro group enhances the reactivity of the molecule, making it a valuable intermediate for developing new compounds. chemimpex.com Organic chemists utilize nitro compounds like 6-nitroindoline as versatile building blocks due to the diverse reactivity of the nitro functionality, which can be used in carbon-carbon and carbon-heteroatom bond formation and other functional group transformations. nih.gov This adaptability allows researchers to construct intricate molecular frameworks, including those found in pharmaceuticals and other bioactive molecules. chemimpex.comnih.gov

Heterocyclic compounds are foundational to many active pharmaceutical ingredients, and 6-nitroindoline hydrochloride serves as a crucial starting material for their synthesis. myskinrecipes.commdpi.com The indoline (B122111) structure is a key component of many biologically active molecules, and the nitro group acts as a handle for further chemical modification. myskinrecipes.commdpi.com For instance, the nitro functionality in precursors is often reduced to an amino group, which is a key step in the synthesis of more complex heterocyclic systems. nih.govmdpi.com

Researchers have developed methods for the regioselective synthesis of 6-nitroindole (B147325) derivatives, highlighting the strategic importance of this scaffold. rsc.org The use of indole-containing building blocks is a well-established strategy for the construction of other heterocyclic motifs, such as pyrazoles and pyrroles. nih.gov The indoline framework, as found in 6-nitroindoline, is a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine ring, a core found in numerous compounds with diverse medicinal and biological activities. mdpi.com Its application as a precursor for various indole (B1671886) derivatives is crucial for creating drugs with potential therapeutic effects. myskinrecipes.com

Table 1: Examples of Heterocyclic Systems Synthesized from Nitro-Aromatic Precursors

| Heterocyclic Class | Precursor Type | Application Area | Reference |

|---|---|---|---|

| Isoindolin-1-ones | Methyl (2-methyl-3-nitro)benzoate | Multiple Myeloma Treatment (e.g., Lenalidomide) | mdpi.com |

| 6-Nitroindoles | Enaminones and Nitroaromatics | General Organic Synthesis | rsc.org |

| Thienoindoles | o-Nitrophenyl boronic acid | Materials Chemistry, Pharmaceuticals | nih.gov |

The utility of 6-nitroindoline extends beyond pharmaceuticals into the realm of material science. It is employed in the production of advanced materials, such as specialized polymers and dyes. chemimpex.com These materials find applications in modern electronics and coatings. chemimpex.com Specifically, 6-nitroindoline has been identified as a component in the development of organic light-emitting diodes (OLEDs), where it contributes to improving the efficiency and performance of these electronic devices. chemimpex.com The broader class of nitro-aromatic compounds, such as nitro-perylenediimide, is recognized as an important building block for functional organic materials, underscoring the potential of molecules like 6-nitroindoline in this field. mdpi.com

Contributions to Medicinal Chemistry and Drug Discovery Research

In medicinal chemistry, this compound is a compound of significant interest, contributing to the design and optimization of drug candidates that target specific biological pathways. chemimpex.commyskinrecipes.com It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. chemimpex.com The nitro-substituted indoline core is also found in derivatives investigated for anticancer activity, such as 5-nitroindole (B16589) compounds designed to bind to c-Myc G-quadruplex DNA. nih.gov

A highly specialized application of nitroindoline (B8506331) derivatives is in the creation of "caged" compounds. wiley-vch.de These are innovative tools for cell biology and physiology where a bioactive molecule is rendered temporarily inert by covalent attachment of a photoremovable protecting group (a "cage"). nih.govnih.gov Irradiation with light removes the cage, releasing the active molecule at a precise time and location. nih.govdundee.ac.uk This technology allows for the spatiotemporal control over the release of signaling molecules, enabling researchers to study complex biological processes with high precision. dundee.ac.uk

Nitroindoline-based cages are particularly effective for this purpose. nih.gov While much of the foundational work has been done with 7-nitroindoline (B34716) and its derivatives, 6-nitroindoline represents a fundamental component of this class of photosensitive molecules. wiley-vch.deresearchgate.net The photolytic properties of N-acyl-7-nitroindolines make them attractive as photocleavable protecting groups for the light-induced release of biologically active compounds. nih.gov

The "caging" technology has been successfully applied to create photoactivatable prodrugs and neurotransmitters. dundee.ac.uknih.gov Researchers have designed and synthesized nitroindoline-caged versions of key neuroactive amino acids, including L-glutamate, GABA, and glycine. wiley-vch.deresearchgate.net For example, 1-acyl-7-nitroindolines have been shown to be effective reagents for the rapid, sub-microsecond release of these neurotransmitters upon flash photolysis. mdpi.comacs.org This allows for precise investigation of synaptic processes and neurotransmitter receptor function. researchgate.net The synthesis of these caged compounds often involves creating a covalent link between the nitrogen atom of the nitroindoline ring and the carboxylate group of the amino acid to be caged. wiley-vch.de Beyond neurotransmitters, the methodology has been explored for caging calcium ion chelators to control intracellular calcium concentrations rapidly. mdpi.comnih.gov

The effectiveness of a caged compound is determined by its stability, biological inertness before photolysis, and the speed and efficiency of photorelease. nih.govresearchgate.net Nitroindoline-caged compounds have been quantitatively evaluated to meet these criteria. They are generally highly resistant to hydrolysis and thermally stable. researchgate.net

The kinetics of photorelease from nitroindoline cages are exceptionally fast, often occurring on sub-millisecond or even sub-microsecond timescales. researchgate.netmdpi.com For instance, the half-time for release from 7-nitroindolinyl (NI) and 4-methoxy-7-nitroindolinyl (MNI) cages is less than or equal to 0.26 milliseconds. researchgate.net The efficiency of release, which is a measure of the percentage of the caged compound that is photolyzed by a flash of light, has also been quantified. MNI-caged L-glutamate is particularly efficient, with a conversion of approximately 35% from a single xenon flash, making it about 2.5 times more efficient than the parent NI-caged L-glutamate. researchgate.net These rapid and efficient release properties make nitroindoline derivatives powerful tools for quantitative studies in neurobiology and other fields. researchgate.net

Table 2: Photorelease Properties of Nitroindoline (NI)-Caged Neurotransmitters

| Caged Compound | Photorelease Half-Time (ms) | Release Efficiency (%) | Biological Inertness | Reference |

|---|---|---|---|---|

| NI-caged L-glutamate | ≤ 0.26 | ~15 | No agonist or antagonist effects on AMPA and NMDA receptors | researchgate.net |

| MNI-caged L-glutamate | ≤ 0.26 | ~35 | Inert at glutamate (B1630785) receptors | researchgate.net |

| NI-caged GABA | Not specified | Not specified | Antagonist at GABA(A) receptors | researchgate.net |

Development of "Caged" Compounds for Spatiotemporal Control of Bioactive Molecules

Modulation of Interactions with Specific Biological Receptors and Targets (e.g., GABA receptors)

The gamma-aminobutyric acid (GABA) system, particularly the GABA-A receptor, is the principal inhibitory neurotransmitter system in the central nervous system and a key target for many therapeutic drugs. nih.gov GABA-A receptors are ligand-gated ion channels that can be modulated by various substances at several allosteric binding sites. nih.gov This modulation can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the receptor's activity.

While direct studies on this compound's effect on GABA receptors are not extensively detailed in available research, the broader class of indole derivatives has been investigated for such properties. The indole nucleus is a component of various molecules that interact with GABA receptors. The exploration of heterocyclic compounds, including indole derivatives, as modulators of GABA receptors is an active area of research aimed at developing new treatments for neurological and psychiatric disorders. nih.govunifi.it

Exploration in the Development of Therapeutically Active Indoline and Nitroindoline Derivatives

6-Nitroindoline is a key intermediate in the synthesis of bioactive molecules, contributing to the discovery of new therapeutic agents. chemimpex.com The indoline scaffold is a potent pharmacodynamic nucleus found in numerous natural products and synthetic compounds with a wide array of biological activities. core.ac.uk

This compound is a crucial starting material in multi-step organic synthesis. chemimpex.com Its distinct reactivity allows for the introduction of diverse functional groups, which is essential for creating innovative drug candidates. chemimpex.com For example, the nitro group can be reduced to an amine, which can then be further modified to create a wide range of derivatives. This versatility makes 6-nitroindoline a valuable component in the synthesis of complex molecules with potential therapeutic applications. researchgate.net A simple and practical method for the synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds has been developed, forming new C–C and C–N bonds in a highly regioselective manner. rsc.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of indoline and nitroindoline, SAR studies help in designing more potent and selective therapeutic agents.

Research has shown that the position of the nitro group on the indoline ring significantly affects the mutagenic activity of the compound. nih.gov Specifically, a nitro group at the C5 or C6 position generally results in measurable mutagenic activity, whereas its presence at C4 or C7 leads to weakly or nonmutagenic compounds. nih.gov In the development of anticancer agents based on the indole structure, SAR studies have revealed that substitutions at various positions can dramatically alter efficacy. For instance, methyl substitution at the N-1 position of certain indole derivatives enhanced anticancer activity significantly. nih.gov

| Structural Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|

| Nitro group at C5 or C6 of indoline | Results in measurable mutagenic activity | nih.gov |

| Nitro group at C4 or C7 of indoline | Weakly or nonmutagenic compounds | nih.gov |

| Methyl substitution at N-1 position | Significantly enhanced anticancer activities (60-fold) | nih.gov |

| Olefins substitution at C-3 of indole | Exhibited lesser anticancer activities | nih.gov |

Indole derivatives have been a focus of research for their potential anti-inflammatory and antioxidant activities. researchgate.net Inflammation and oxidative stress are implicated in a wide range of diseases, making compounds that can modulate these processes valuable therapeutic candidates. jocpr.com

Anti-inflammatory Activity: Several novel indoline derivatives have been synthesized and evaluated for their anti-inflammatory properties. For instance, compounds derived from N-(4-aminophenyl)indoline-1-carbothioamide showed potent inhibition of protein denaturation, a marker of inflammation. core.ac.uk Specifically, derivatives 4a and 4b exhibited excellent inhibition with IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively, comparable to the standard drug diclofenac sodium. core.ac.uk Hybrid molecules containing both indole and imidazole nuclei have also demonstrated promising anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Antioxidant Activity: The antioxidant potential of indole derivatives has also been explored. An in vitro study on indolinic nitroxide radicals showed they are very efficient antioxidants that protect both lipids and proteins from peroxidation. nih.gov The antioxidant efficacy was found to be influenced by the structure of the indole derivative. nih.gov Other studies have synthesized novel 1H-3-indolyl derivatives and tested their antioxidant capabilities, with some compounds showing significant free radical scavenging activity. researchgate.net Nitro-containing compounds, in general, have been noted for their antioxidant properties. researchgate.netsamipubco.com

| Compound | Assay | IC50 Value (µg/ml) | Reference |

|---|---|---|---|

| Derivative 4a | Protein Denaturation | 62.2 | core.ac.uk |

| Derivative 4b | Protein Denaturation | 60.7 | core.ac.uk |

| Derivative 5a | Protein Denaturation | 97.8 | core.ac.uk |

| Diclofenac Sodium (Standard) | Protein Denaturation | 54.2 | core.ac.uk |

The indole scaffold is of significant interest in the research of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. nih.gov Strategies that reduce oxidative stress and neuroinflammation are considered beneficial for patients with these conditions. nih.gov Indole derivatives have been investigated for their ability to protect against neurotoxin-induced damage by targeting inflammation and oxidative stress. nih.gov Some natural alkaloids containing the indole structure have shown therapeutic potential in treating neurodegenerative diseases. mdpi.com

Potential in Antimicrobial and Anticancer Agent Research Through Derivative Synthesis

The versatility of the this compound scaffold makes it a valuable starting point for the synthesis of novel antimicrobial and anticancer agents. nih.govnih.gov

Antimicrobial Research: Indole derivatives exhibit a broad spectrum of antimicrobial activities. researchgate.netnih.gov Hybrids of indolin-2-one and nitroimidazole have demonstrated high potency in killing various bacteria strains, including drug-resistant ones, with MIC values ranging from 0.0625–4 μg/mL. mdpi.com The presence of a nitro group in some synthesized spiroquinoline-indoline-dione derivatives was found to enhance activity, particularly against E. faecalis. nih.gov Furthermore, new indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown a broad spectrum of activity with MIC values of 3.125-50 µg/mL against tested microorganisms. nih.gov

Anticancer Research: The indole moiety is considered a highly inquisitive scaffold for anticancer drug research due to its bioavailability and unique chemical properties. nih.gov Numerous indole-based compounds have been approved for clinical use. nih.gov Synthesis of novel derivatives from 6-nitroindoline has led to compounds with significant anticancer activity. For example, new 6-nitro-4-substituted quinazoline derivatives have been designed to target the epidermal growth factor receptor (EGFR), a key player in many cancers. nih.govnih.gov One such derivative, compound 6c, showed superior cytotoxicity against colon and lung cancer cells compared to the standard drug gefitinib, while also demonstrating a good safety profile. nih.gov Other research has focused on indole-chalcone derivatives, which have been shown to suppress cancer cell proliferation with IC50 values in the low micromolar range. nih.gov

| Derivative Class | Target Application | Key Findings | Reference |

|---|---|---|---|

| Indolin-2-one and nitroimidazole hybrids | Antibacterial | Potent against drug-resistant bacteria (MIC 0.0625–4 μg/mL) | mdpi.com |

| Spiroquinoline-indoline-diones (with nitro group) | Antibacterial | Enhanced activity against E. faecalis | nih.gov |

| 6-nitro-4-substituted quinazolines | Anticancer (EGFR inhibitor) | Compound 6c showed superior cytotoxicity to gefitinib | nih.gov |

| Indole-chalcone derivatives | Anticancer (Anti-proliferative) | IC50 values from 0.22 to 1.80 μmol/L | nih.gov |

Synergistic Integration with Artificial Intelligence and Computational Drug Design Platforms

Virtual screening and molecular docking are other pivotal computational techniques where AI is making a significant impact. nih.govnih.govwalisongo.ac.id Large virtual libraries of compounds derived from the 6-nitroindoline scaffold can be rapidly screened against the three-dimensional structures of biological targets. nih.govyoutube.com AI algorithms can enhance the scoring functions used in molecular docking to more accurately predict the binding affinities and interaction modes of these potential drug candidates. ijsred.com This in silico screening process significantly reduces the time and cost associated with traditional high-throughput screening by prioritizing a smaller, more promising subset of molecules for synthesis and experimental testing. nih.govyoutube.com

A hypothetical application of these platforms to derivatives of 6-nitroindoline is illustrated in the table below. In this scenario, a virtual library of compounds based on the 6-nitroindoline core is screened against a specific protein kinase target. The data showcases the types of predictive metrics generated through such a computational workflow.

| Compound ID | Modification on 6-Nitroindoline Core | Predicted Binding Affinity (kcal/mol) | Docking Score | Predicted ADMET Score* |

|---|---|---|---|---|

| 6NI-001 | N-acetylation | -7.2 | -8.1 | 0.85 |

| 6NI-002 | N-benzylation | -8.5 | -9.3 | 0.72 |

| 6NI-003 | 5-bromo substitution | -7.9 | -8.8 | 0.81 |

| 6NI-004 | N-sulfonylurea formation | -9.1 | -10.2 | 0.65 |

| 6NI-005 | Reduction of nitro group to amine | -6.8 | -7.5 | 0.91 |

*ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) score is a composite score from 0 to 1, where a higher score indicates a more favorable predicted profile.

The synergy between the versatile chemistry of this compound and the predictive power of AI and computational drug design platforms paves the way for an accelerated and more rational approach to drug discovery. This integration enables researchers to efficiently explore the therapeutic potential of this important chemical scaffold, leading to the faster identification and optimization of next-generation drug candidates.

Future Research Directions and Emerging Paradigms for 6 Nitroindoline Hydrochloride Studies

Development of Sustainable and Green Synthetic Methodologies

The synthesis of indole (B1671886) derivatives, including 6-nitroindoline (B33760), is undergoing a paradigm shift towards environmentally benign processes. Future research will increasingly prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key areas of focus include:

Transition Metal-Free Reactions: A significant push is being made to develop synthetic methods that avoid heavy metal catalysts. For instance, simple and practical cesium carbonate (Cs₂CO₃)-promoted methods for synthesizing 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds are being explored, which form C-C and C-N bonds without transition metals. rsc.orgnih.gov

Photocatalysis: Leveraging light to drive chemical reactions offers a green alternative to traditional thermal methods. rsc.org The application of photocatalysis to construct nitrogen-containing heterocycles is a burgeoning field that could yield novel, efficient pathways to 6-nitroindoline and its analogs. rsc.org

Flow Chemistry: Continuous flow chemistry techniques provide enhanced control over reaction parameters, improve safety, and facilitate scaling up. An environmentally friendly synthesis of indoline (B122111) derivatives has been demonstrated using flow chemistry for heterogeneous catalytic hydrogenation, thereby avoiding common bulk reducing agents. epa.gov This approach is highly promising for the industrial-scale production of 6-nitroindoline hydrochloride.